1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](methyl)amino}-N-(4-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a triazole ring, a cyclohexane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE can be achieved through multiple synthetic routes. One common method involves the cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions such as microwave irradiation to improve yield and product purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Industrial Chemistry: The compound can be used in the synthesis of bioactive triazole-fused heterocycles, which are important in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, the triazole ring can act as a competitive inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine production . Additionally, the compound can inhibit catalase, leading to the induction of compensatory mechanisms for hydrogen peroxide detoxification .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A heterocyclic compound with similar pharmacological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability.
1,2,4-Triazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to its combination of a triazole ring, a cyclohexane ring, and a phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H26N6O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-methylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H26N6O2/c1-13-6-8-14(9-7-13)21-17(27)19(10-4-3-5-11-19)25(2)16(26)12-15-22-18(20)24-23-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,27)(H3,20,22,23,24) |
InChI Key |
ISJJHDUBHBJPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C)C(=O)CC3=NC(=NN3)N |
Origin of Product |
United States |
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